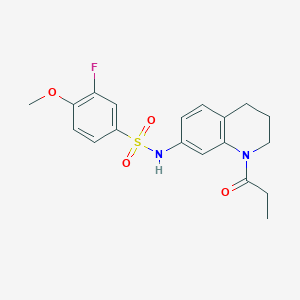

3-fluoro-4-methoxy-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound , 3-fluoro-4-methoxy-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, is a structurally complex molecule that appears to be related to various benzenesulfonamide derivatives. These derivatives are known for their diverse biological activities and have been the subject of numerous studies. The compound features a tetrahydroquinoline moiety, which is a common scaffold in medicinal chemistry, linked to a benzenesulfonamide group, which is often associated with enzyme inhibition properties.

Synthesis Analysis

While the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through various methods. For instance, the synthesis of related benzenesulfonamide derivatives has been reported using Lewis acid-promoted reactions, as seen in the synthesis of complex dihydrobenzofurans and bicyclo[3.2.1]octenediones from 4-N-(benzenesulfonyl)-3-methoxy-1,4-benzoquinone monoimine and propenylbenzenes . Another study describes the synthesis of benzenesulfonamides starting from substituted benzaldehydes and hydrazinobenzenesulfonamide, indicating the versatility of the benzenesulfonamide group in chemical synthesis .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonyl group attached to a benzene ring, which is a key feature for their biological activity. The tetrahydroquinoline moiety in the compound of interest is likely to contribute to the molecule's three-dimensional structure and could affect its interaction with biological targets. The presence of substituents such as fluorine and methoxy groups can also influence the molecule's electronic properties and overall reactivity .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, often acting as inhibitors for different enzymes. For example, some sulfonamides have been shown to inhibit carbonic anhydrases, which are enzymes involved in many physiological processes . Additionally, thiazolyl benzenesulfonamides have been synthesized as inhibitors of kynurenine 3-hydroxylase, demonstrating the potential for these compounds to modulate biochemical pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect the compound's acidity, solubility, and overall stability. For instance, the introduction of fluorine atoms can increase the compound's lipophilicity, potentially improving its ability to cross biological membranes . The tetrahydroquinoline core, along with the propionyl group, could also impact the molecule's conformation and, consequently, its pharmacokinetic and pharmacodynamic profiles.

Relevant Case Studies

Although no specific case studies on the compound were provided, related compounds have been evaluated for their biological activities. Tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety have been studied as selective human beta3 adrenergic receptor agonists, highlighting the therapeutic potential of such structures in the treatment of metabolic disorders . These studies underscore the importance of benzenesulfonamide derivatives in drug discovery and development.

Aplicaciones Científicas De Investigación

Crystal Structure and Molecular Interactions

- The compound "Gliquidone" displays an intramolecular N—H⋯O=S interaction and forms intermolecular hydrogen bonds, which lead to the formation of hydrogen-bonded chains. This conformation aligns with theoretical studies and is significant for understanding molecular interactions in crystal structures (Gelbrich, Haddow, & Griesser, 2011).

Photodynamic Therapy Applications

- Novel zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups exhibit good fluorescence properties, high singlet oxygen quantum yield, and are suitable for Type II mechanisms in photodynamic therapy, particularly in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antiviral Activity

- Certain diarylpyrazolylquinoline derivatives, including benzenesulfonamide-related compounds, have shown potent anti-dengue virus activity, with potential as antiviral agents to block virus replication both in vitro and in vivo (Lee, Tseng, Lin, & Tseng, 2017).

COX-2 Inhibition and Anti-Inflammatory Properties

- 1,5-Diarylpyrazoles with substituted benzenesulfonamide moiety demonstrated selective cyclooxygenase-2 (COX-2) inhibitory activities. One such compound, identified as a potential lead, showed promising pharmacokinetic properties and anti-inflammatory activity in vivo (Pal et al., 2003).

Enantioselective Fluorination

- N-Fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide, a novel electrophilic fluorinating reagent, enhances enantioselectivity in the fluorination of silylenol ether. This discovery opens up new possibilities in stereoselective synthesis (Yasui et al., 2011).

Zinc(II) Detection

- Fluorophores related to benzenesulfonamide are important in studying intracellular Zn2+. They show different fluorescence characteristics when bound by Zn2+, useful for biochemical and medical research (Kimber et al., 2001).

Anti-Cancer Properties

- Several tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety have shown potent in vitro antitumor activity, indicating their potential as new antitumor agents (Alqasoumi et al., 2010).

Safety and Hazards

Propiedades

IUPAC Name |

3-fluoro-4-methoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O4S/c1-3-19(23)22-10-4-5-13-6-7-14(11-17(13)22)21-27(24,25)15-8-9-18(26-2)16(20)12-15/h6-9,11-12,21H,3-5,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKLKZFSVSLWCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B3009449.png)

![[4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B3009456.png)

![4-(4-Chlorophenoxy)-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine](/img/structure/B3009457.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-3-phenylpropanamide hydrochloride](/img/structure/B3009459.png)

![2-[7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxoquinolin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B3009462.png)

![2-cyclopropyl-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B3009463.png)

![3,6-diamino-5-cyano-4-(3,4-dimethoxyphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3009469.png)